molecular formula C4H5N3O3 B12707888 1-Methyl-4-nitro-5-hydroxyimidazole CAS No. 73703-74-9

1-Methyl-4-nitro-5-hydroxyimidazole

Katalognummer: B12707888
CAS-Nummer: 73703-74-9
Molekulargewicht: 143.10 g/mol
InChI-Schlüssel: AHFJNVHKYUDTAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-nitro-5-hydroxyimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of nitro and hydroxy groups in this compound makes it particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-5-hydroxyimidazole can be synthesized through several methods. One common approach involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimized one-step synthesis methods that ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-nitro-5-hydroxyimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 1-methyl-4-nitro-5-oxoimidazole.

    Reduction: Formation of 1-methyl-4-amino-5-hydroxyimidazole.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-nitro-5-hydroxyimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-nitro-5-hydroxyimidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects. The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-4-nitro-5-hydroxyimidazole is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

73703-74-9

Molekularformel

C4H5N3O3

Molekulargewicht

143.10 g/mol

IUPAC-Name

3-methyl-5-nitroimidazol-4-ol

InChI

InChI=1S/C4H5N3O3/c1-6-2-5-3(4(6)8)7(9)10/h2,8H,1H3

InChI-Schlüssel

AHFJNVHKYUDTAQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=C1O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.